molecular formula C8H11N3 B1451456 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine CAS No. 1204297-84-6

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Cat. No.: B1451456
CAS No.: 1204297-84-6
M. Wt: 149.19 g/mol
InChI Key: DWJYWOLHBXVMFI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

It is known that this compound is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation .

Mode of Action

It is known to interact with its targets to enhance their catalytic activity, particularly in the process of acetylation

Biochemical Pathways

It is known that the compound plays a role in the acetylation process , which is a key biochemical pathway involved in protein modification and regulation. The downstream effects of this pathway modulation would depend on the specific proteins being acetylated.

Result of Action

Given its role in enhancing the catalytic activity of certain compounds , it can be inferred that it may modulate cellular processes involving these compounds.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, this compound interacts with sex hormone regulatory agents, anti-HIV agents, and anti-cancer agents through specific and differential functionalization of its core structure . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it enhances the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune response.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, lipid metabolism, and amino acid synthesis . Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, enhancing the body’s ability to eliminate harmful substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to accumulate in specific tissues . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in target tissues are crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde and a nitrile under acidic or basic conditions . Another approach involves the hydroamination of terminal alkynes followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often employ eco-friendly and atom-economical approaches. These methods aim to maximize yield while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and functionalized compounds with potential biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine
  • 1,6-Naphthyridine
  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Compared to other naphthyridines, it exhibits a different reactivity profile and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJYWOLHBXVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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